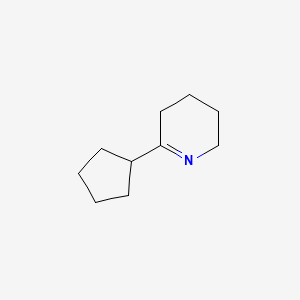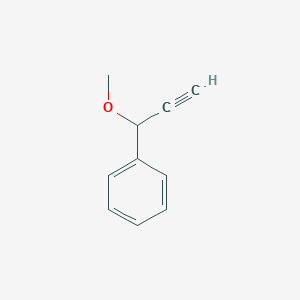
Chromium--platinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group in the periodic table and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–platinum (1/1) typically involves the co-deposition of chromium and platinum from their respective salts in an electrochemical cell. The process requires a controlled environment to ensure the correct stoichiometry and uniform distribution of both metals. The reaction conditions often include:
Electrolyte Solution: A mixture of chromium and platinum salts dissolved in an acidic medium.
Electrode Material: Typically, a conductive substrate like graphite or a metal electrode.
Current Density: Carefully controlled to ensure the simultaneous reduction of both metal ions.
Industrial Production Methods
In industrial settings, the production of chromium–platinum (1/1) may involve high-temperature reduction processes. For instance, a mixture of chromium oxide and platinum oxide can be reduced in a hydrogen atmosphere at elevated temperatures to yield the desired compound. This method ensures high purity and uniformity of the final product.
化学反応の分析
Types of Reactions
Chromium–platinum (1/1) can undergo various chemical reactions, including:
Oxidation: Both chromium and platinum can form oxides when exposed to oxygen at high temperatures.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Chromium–platinum (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate, and nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine.
Reaction Conditions: High temperatures (above 500°C) and controlled atmospheres (inert or reducing).
Major Products
Oxides: Chromium oxide (Cr2O3) and platinum oxide (PtO2).
Metallic Forms: Pure chromium and platinum metals.
科学的研究の応用
Chromium–platinum (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications.
Electronics: The compound’s conductive properties are explored for use in electronic devices and sensors.
Biomedical Research: Chromium–platinum (1/1) is investigated for its potential use in medical implants and drug delivery systems due to its biocompatibility and resistance to corrosion.
作用機序
The mechanism by which chromium–platinum (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: The compound can adsorb hydrogen molecules and dissociate them into atomic hydrogen, which can then participate in hydrogenation reactions.
Oxidation Reactions: Chromium–platinum (1/1) can activate oxygen molecules, facilitating the oxidation of organic and inorganic substrates.
類似化合物との比較
Similar Compounds
Chromium–nickel (1/1): Similar in terms of mechanical properties but less effective as a catalyst compared to chromium–platinum (1/1).
Platinum–rhodium (1/1): Known for its catalytic properties, especially in automotive catalytic converters, but more expensive than chromium–platinum (1/1).
Uniqueness
Chromium–platinum (1/1) stands out due to its unique combination of hardness, high melting point, and excellent catalytic properties. This makes it particularly valuable in applications requiring both durability and catalytic efficiency.
特性
CAS番号 |
160110-59-8 |
|---|---|
分子式 |
CrPt |
分子量 |
247.08 g/mol |
IUPAC名 |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
InChIキー |
MMAADVOQRITKKL-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
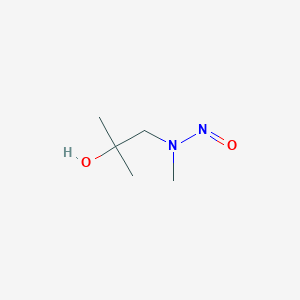
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)

![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
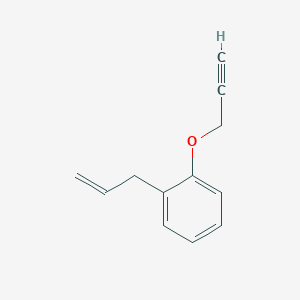


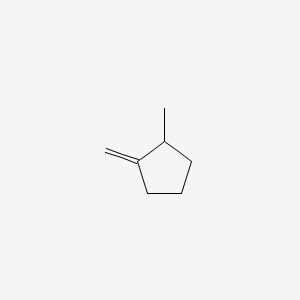

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
